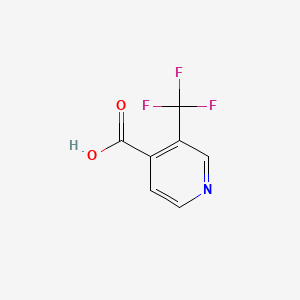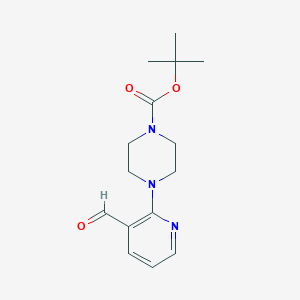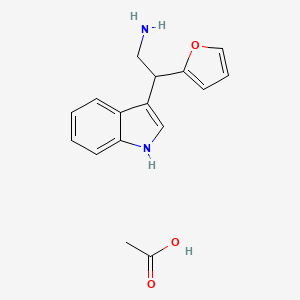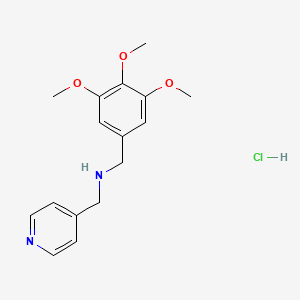
3-(三氟甲基)吡啶-4-羧酸
描述
3-(Trifluoromethyl)pyridine-4-carboxylic acid (3-TFMPCA) is a versatile and useful chemical compound that is used in a wide variety of scientific research applications. It is a trifluoromethyl derivative of pyridine-4-carboxylic acid, and it is a common building block for many synthetic pathways. It is also a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 3-TFMPCA is known for its unique properties, such as high solubility in both organic solvents and water, low toxicity, and low reactivity.
科学研究应用
金属化和官能化
3-(三氟甲基)吡啶-4-羧酸用于三氟甲基取代吡啶的金属化和官能化。金属化可以在吡啶环的不同位置选择性发生,从而导致多种官能化可能性。这一过程对于制备各种吡啶羧酸和喹啉羧酸具有重要意义,能够制备区域异构体纯净的物质 (Schlosser & Marull,2003)。
合成方法
已经开展研究以建立可推荐的三氟甲基取代吡啶和喹啉羧酸(包括 3-(三氟甲基)吡啶-4-羧酸)的制备路线。这些方法涉及通过各种化学反应引入三氟甲基和羧基官能团,促进了这些化合物的多样化合成 (Cottet,Marull,Lefebvre 和 Schlosser,2003)。
振动光谱和计算研究
对 4-(三氟甲基)吡啶-2-羧酸的实验和计算研究提供了对其振动性质的见解。这些研究包括傅里叶变换红外光谱和密度泛函理论 (DFT) 计算,为理解这些化合物的物理和化学特性提供了有价值的数据 (Vural,2016)。
晶体结构分析
相关化合物 5-(三氟甲基)吡啶甲酸一水合物的晶体结构揭示了复杂的氢键网络。这些见解对于理解类似的三氟甲基取代羧酸的分子相互作用和结构性质至关重要 (Ye 和 Tanski,2020)。
萃取和分离技术
使用各种稀释剂萃取吡啶-3-羧酸的研究提供了可应用于分离和纯化相关化合物(如 3-(三氟甲基)吡啶-4-羧酸)的基本知识。这项研究与其在食品、制药和生化工业中的应用尤为相关 (Kumar 和 Babu,2009)。
作用机制
Target of Action
Similar compounds have been shown to interact with dna gyrase and topoisomerase iv, enzymes that maintain the integrity of bacterial dna .
Mode of Action
It’s suggested that the compound may bind to its targets through intercalation . Intercalation is a process where a molecule inserts itself between the planar bases of DNA, disrupting the DNA structure and inhibiting its function .
Biochemical Pathways
Based on its potential interaction with dna gyrase and topoisomerase iv, it can be inferred that the compound may affect dna replication and transcription processes .
Result of Action
Based on its potential interaction with dna gyrase and topoisomerase iv, it can be inferred that the compound may inhibit bacterial growth .
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
未来方向
The major use of 3-(Trifluoromethyl)pyridine-4-carboxylic acid derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of 3-(Trifluoromethyl)pyridine-4-carboxylic acid will be discovered in the future .
生化分析
Biochemical Properties
3-(Trifluoromethyl)pyridine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the m2 phenotype of macrophages, which can lead to autoimmune diseases . Additionally, 3-(Trifluoromethyl)pyridine-4-carboxylic acid can bind to DNA gyrase and topoisomerase IV, enzymes that maintain the integrity of bacterial DNA . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
3-(Trifluoromethyl)pyridine-4-carboxylic acid affects various types of cells and cellular processes. It has been observed to inhibit bacterial growth by binding to DNA gyrase and topoisomerase IV . This binding disrupts the normal functioning of these enzymes, leading to impaired DNA replication and cell division. Furthermore, 3-(Trifluoromethyl)pyridine-4-carboxylic acid influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.
Molecular Mechanism
The molecular mechanism of 3-(Trifluoromethyl)pyridine-4-carboxylic acid involves its binding interactions with biomolecules. The compound binds to DNA gyrase and topoisomerase IV, inhibiting their activity and disrupting DNA replication . Additionally, it has been shown to interact with other proteins and enzymes, leading to changes in gene expression and cellular metabolism. These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trifluoromethyl)pyridine-4-carboxylic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(Trifluoromethyl)pyridine-4-carboxylic acid remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)pyridine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting bacterial growth and modulating immune responses . At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired organ function. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-(Trifluoromethyl)pyridine-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s interaction with DNA gyrase and topoisomerase IV affects the metabolic pathways involved in DNA replication and repair . Additionally, 3-(Trifluoromethyl)pyridine-4-carboxylic acid may influence other metabolic processes by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of 3-(Trifluoromethyl)pyridine-4-carboxylic acid within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 3-(Trifluoromethyl)pyridine-4-carboxylic acid may accumulate in specific compartments or organelles, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of 3-(Trifluoromethyl)pyridine-4-carboxylic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, 3-(Trifluoromethyl)pyridine-4-carboxylic acid may localize to the nucleus, where it interacts with DNA gyrase and topoisomerase IV to inhibit their activity. This subcellular localization is critical for the compound’s ability to modulate biochemical pathways and cellular processes.
属性
IUPAC Name |
3-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-3-11-2-1-4(5)6(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOSFEOQEZQFOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649099 | |
| Record name | 3-(Trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
590371-38-3 | |
| Record name | 3-(Trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)isonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)




![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)
![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)



![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)
![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)

